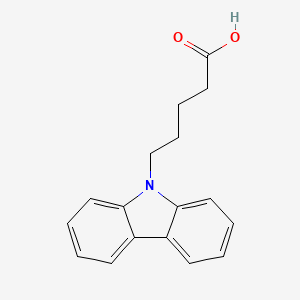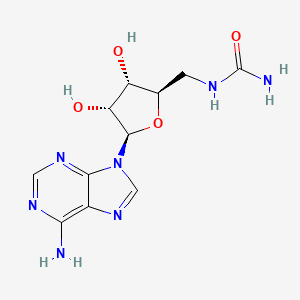
5-Fluoro-2-hydroxy-N-isopropyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxy-N-isopropyl-benzamide is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 2nd position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-fluoro-2-hydroxybenzoic acid is converted to an amide group by reacting with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Bulk Reactors: Large-scale reactors to handle the amidation reaction.
Continuous Flow Systems: Continuous flow systems to improve reaction efficiency and yield.
Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-N-isopropyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-fluoro-2-oxo-N-isopropyl-benzamide.
Reduction: Formation of 5-fluoro-2-hydroxy-N-isopropyl-benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-N-isopropyl-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzamide: Lacks the isopropyl group, making it less hydrophobic.
2-Hydroxy-N-isopropyl-benzamide: Lacks the fluorine atom, affecting its reactivity and biological activity.
5-Fluoro-N-isopropyl-benzamide: Lacks the hydroxyl group, altering its chemical properties.
Uniqueness
5-Fluoro-2-hydroxy-N-isopropyl-benzamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and potential biological activities. The isopropyl group further enhances its hydrophobicity, influencing its interaction with biological membranes and molecular targets .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)12-10(14)8-5-7(11)3-4-9(8)13/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
OQHZTWFYOJLOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)


![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)
